5-Bromo-1-methyl-1H-benzo[d]imidazole
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 5-Bromo-1-methyl-1H-benzo[d]imidazole often involves the reaction of benzisoxazolyl compounds with bromine to yield the corresponding 5-bromo derivatives. This reaction is facilitated in the presence of anhydrous sodium acetate in glacial acetic acid, indicating a versatile approach to introducing the bromo functional group into the benzo[d]imidazole ring system (Lamani et al., 2009).
Molecular Structure Analysis
The crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, a related compound, has been elucidated using techniques such as single crystal X-ray diffraction and spectroscopic methods. This analysis revealed the nature of intermolecular interactions, which play a crucial role in the supramolecular architecture, demonstrating the compound's ability to form stable structures through hydrogen bonding and weak halogen contacts (Murthy et al., 2017).
Chemical Reactions and Properties
Chemical modifications of the 5-bromo-1-methyl-1H-benzo[d]imidazole scaffold lead to various derivatives with significant biological activities. For instance, the introduction of methylene bridges and the subsequent formation of imidazo[2,1-b][1,3,4]thiadiazole derivatives highlight the compound's versatility in chemical reactions. These derivatives have been screened for their antibacterial and antifungal activities, showcasing the potential of 5-bromo-1-methyl-1H-benzo[d]imidazole as a precursor for antimicrobial agents (Lamani et al., 2009).
Physical Properties Analysis
The physical properties of 5-Bromo-1-methyl-1H-benzo[d]imidazole derivatives, such as solubility and melting points, are critical for their application in drug design and development. These properties are influenced by the molecular structure, particularly the presence of bromo and methoxy groups, which affect the compound's interactions with solvents and its crystalline form.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 5-Bromo-1-methyl-1H-benzo[d]imidazole derivatives, are determined by their electronic structure. Studies involving density functional theory (DFT) computations and molecular dynamics (MD) simulations have provided insights into the compound's reactivity sites, bond dissociation energies, and interaction with water molecules, elucidating its stability and potential reactive spots (Murthy et al., 2017).
Scientific Research Applications
1. Structural Analysis in Amyloid-Avid Probes Design
5-Bromo-1-methyl-1H-benzo[d]imidazole is utilized in the synthesis of regioisomers with potential applications in designing amyloid-avid probes. These compounds, including 5-bromo-1-methyl-2-[N-methyl-N-(2'-O-tert-butylcarbonatethyl)-4'-aminophenyl]-1H-benzo[d]imidazole, have their structures confirmed in solution and solid state, facilitating research in amyloid-related diseases (Ribeiro Morais, Santos, Santos, & Paulo, 2012).
2. Corrosion Inhibition
Derivatives of 5-Bromo-1-methyl-1H-benzo[d]imidazole, such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, exhibit significant corrosion inhibition properties. This is particularly relevant in the context of protecting mild steel in sulfuric acid environments, with their effectiveness confirmed by various physical and chemical methods (Ammal, Prajila, & Joseph, 2018).
3. Antimycobacterial Activity
Novel 1H-benzo[d]imidazole derivatives, including 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, have been synthesized and evaluated for tuberculostatic activity. They exhibit significant activity against strains of Mycobacterium tuberculosis and Mycobacterium bovis, suggesting potential as novel anti-tubercular agents (Gobis, Foks, Serocki, Augustynowicz-Kopeć, & Napiórkowska, 2015).
4. Antitumor Properties
Certain derivatives of 5-Bromo-1-methyl-1H-benzo[d]imidazole have demonstrated excellent cancer inhibitory activity. Compounds like N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide showed notable inhibitory action against various cancer cell lines, indicating their potential as antitumor agents (Liu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJMDIYGNFGEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346290 | |
Record name | 5-Bromo-1-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-benzo[d]imidazole | |
CAS RN |
53484-15-4 | |
Record name | 5-Bromo-1-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-methyl-1H-benzo[d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.